2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound classified under isoindole derivatives. Its unique structure includes an amino group that enhances its reactivity, allowing it to participate in various chemical reactions. This compound has garnered attention in medicinal chemistry, organic synthesis, and materials science due to its potential applications in drug development and as a building block for complex organic molecules.
2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione belongs to the category of isoindole derivatives. Isoindoles are characterized by their bicyclic structure that consists of a five-membered ring fused to a six-membered ring. This specific compound is noted for its potential in synthesizing new therapeutic agents and complex organic materials.
The synthesis of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves cyclization reactions starting from appropriate precursors. Common methods include:
One notable synthetic route involves the reaction of 3-sulfolene with an aminophenyl derivative, leading to the formation of hexahydro-1H-isoindole derivatives through cyclization and subsequent modifications . The use of catalysts and optimization of reaction conditions are crucial for enhancing yield and efficiency in industrial settings.
The molecular formula for 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is C14H16N2O2. It features a bicyclic structure with an amino group attached to one of the aromatic rings.
Key structural data includes:
The compound can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for compounds derived from 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione often involves interactions at the molecular level with biological targets. For instance:
These interactions are critical for developing therapeutic agents targeting specific pathways in disease processes .
The compound is typically a white to off-white crystalline solid. It has a melting point exceeding 200 °C, indicating good thermal stability.
Key chemical properties include:
Spectral properties are essential for characterization:
The primary applications of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione include:
Additionally, its derivatives have shown promise in various biological assays, including antioxidant activities and receptor binding studies .
This comprehensive overview highlights the significance of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione in scientific research and its potential applications across multiple fields.
Isoindole-1,3-dione derivatives, particularly phthalimides, have traversed a complex trajectory in medicinal chemistry—from the infamy of thalidomide to rationally designed therapeutic agents. Early phthalimide-based compounds demonstrated broad bioactivity but were plagued by toxicity and poor selectivity. Thalidomide’s teratogenicity underscored the critical need for structural refinements, leading to second-generation agents like lenalidomide and pomalidomide with improved safety profiles . The subsequent exploration of N-substitution patterns revealed that strategic modifications could unlock diverse pharmacological properties:
A pivotal shift occurred with the introduction of saturated isoindole cores, exemplified by hexahydro derivatives. This structural innovation addressed key limitations of aromatic phthalimides—particularly their metabolic instability and limited blood-brain barrier (BBB) penetration. The hexahydroisoindole-1,3-dione scaffold, with its partially saturated bicyclic system, demonstrated enhanced lipophilicity and conformational flexibility, enabling improved engagement with CNS targets [3] . Concurrently, the integration of 4-aminophenyl as an N-substituent marked a significant advancement, leveraging the aniline’s electron-donating capacity and hydrogen-bonding potential for optimized target interactions.
Table 1: Evolution of Key Isoindole-1,3-dione Derivatives with Pharmacological Significance
Compound Structural Feature | Biological Activity | Pharmacological Advancement |
---|---|---|
Simple N-alkyl phthalimides (e.g., N-methyl) | Moderate antimicrobial, anticonvulsant | Established core pharmacophore |
Triazole-phthalimide hybrids [6] | Antifungal (vs. Botryodiplodia theobromae), antitumor | Enhanced potency over fluconazole/5-FU |
Arylpiperazine-phthalimides [2] [4] | COX inhibition (IC₅₀ ~0.91 μM), AChE inhibition | Multi-target engagement for neurodegeneration |
Hexahydroisoindole-1,3-diones (e.g., 2-(4-aminophenyl)hexahydro) | Improved BBB penetration, glioma stem cell inhibition | Optimized CNS bioavailability & selectivity |
The 4-aminophenyl group in 2-(4-aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is not merely a passive appendage but a critical pharmacophoric element that dictates target affinity and selectivity. Its primary amino group (–NH₂) serves as a hydrogen-bond donor and acceptor, facilitating interactions with enzymatic active sites. Computational analyses indicate this moiety forms salt bridges with residues in COX-2 (e.g., Arg120) and π-π stacking with aromatic residues in cholinesterases (e.g., Trp279 in AChE) [2] [4]. The electron-donating nature of the amino group also modulates the electron density of the entire phenyl ring, enhancing its capacity for charge-transfer interactions with hydrophobic enzyme pockets.
Contrasting the saturated versus aromatic core architectures reveals profound functional implications:
Table 2: Structural and Functional Impact of Core Saturation vs. 4-Aminophenyl Substituent
Structural Element | Physicochemical Properties | Biological Implications |
---|---|---|
Hexahydroisoindole-1,3-dione Core | - Higher lipophilicity (cLogP ~1.8) - Reduced planarity - Enhanced metabolic stability | - Improved BBB penetration - Lower risk of DNA intercalation - Resistance to oxidative metabolism |
Classical Isoindole-1,3-dione Core | - Planar conformation - Conjugated π-system - Lower solubility | - Strong π-π stacking with enzymes - Higher photosensitivity - CYP450 susceptibility |
4-Aminophenyl Substituent | - Electron-donating group (+M effect) - Hydrogen-bonding capacity - Moderate polarity | - Salt bridge formation with targets - Enhanced selectivity for COX-2/AChE - Tunable electronic properties |
Hybridization strategies further exploit this substituent’s versatility. Incorporating it into triazole-linked hybrids (e.g., with 1,2,4-triazole) yields compounds with dual antifungal/antitumor mechanisms, where the aniline nitrogen synergizes with triazole’s metal-coordinating ability [6]. In arylpiperazine conjugates, the 4-aminophenyl group augments interactions with serotoninergic receptors (5-HT₁AR), demonstrating how this moiety serves as a molecular anchor across diverse target classes [2].
Despite promising attributes, several mechanistic and translational uncertainties surround 2-(4-aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione:
COX Isoform Selectivity: While related arylpiperazine-phthalimides show in vitro COX-2 inhibition exceeding meloxicam, the precise isoform selectivity of the hexahydro-4-aminophenyl analog remains unquantified. Molecular docking suggests interactions with COX-2’s Val523 hydrophobic pocket, but experimental validation is lacking. Crucially, whether saturation of the isoindole core influences the COX-2/COX-1 affinity ratio—a determinant of cardiovascular safety—is unknown [2].
Cholesterol Biosynthesis Pathway Engagement: Emerging data indicate tetracyclic dicarboximides (e.g., MM0299) inhibit lanosterol synthase (LSS), inducing cytotoxic 24(S),25-epoxycholesterol accumulation in glioma stem cells. Whether 2-(4-aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione shares this mechanism requires proteomic profiling. Its structural similarity to MM0299’s dicarboximide core warrants investigation into LSS binding affinity and subsequent oxysterol-mediated apoptosis in glioblastoma models [5] [7].
In Vivo Neuropharmacology: Computational models predict favorable BBB permeability (Brain-Blood Partition >0.8), yet in vivo pharmacokinetic data are absent. Critical parameters like oral bioavailability, brain-to-plasma ratios (Kp), and exposure after chronic dosing—as demonstrated for optimized tetracyclic dicarboximides (e.g., compound 52a: 58% brain bioavailability) [5]—remain unestablished. Furthermore, while cholinesterase inhibition is inferred from structural analogs [4], direct evidence of AChE/BuChE engagement and cognitive effects in neurodegenerative models is needed.
Synthetic Methodology Limitations: Current routes to this compound involve multi-step sequences starting from hexahydrophthalic anhydride, with moderate yields (47–93%) [2] . Developing catalytic asymmetric syntheses for enantiopure variants is essential, as chirality may influence target selectivity (e.g., thalidomide’s S-enantiomer specificity for cereblon binding). Additionally, creating prodrug strategies to modulate the aniline’s basicity could expand therapeutic utility.
Addressing these gaps necessitates:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7